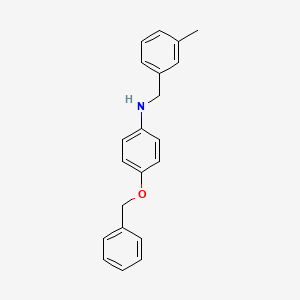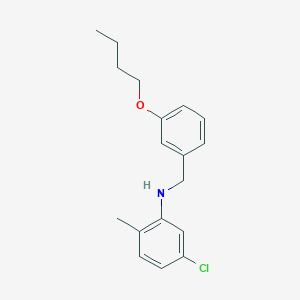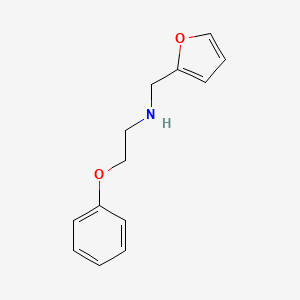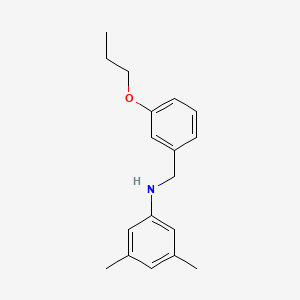
4-(Benzyloxy)-N-(3-methylbenzyl)aniline
Vue d'ensemble
Description
“4-(Benzyloxy)-N-(3-methylbenzyl)aniline” is likely an aromatic compound due to the presence of the benzene ring structure in its name. It appears to have an aniline (NH2) group, a benzyloxy (C6H5O) group, and a 3-methylbenzyl (C7H7) group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound might involve reactions like Friedel-Crafts alkylation or acylation . These are types of electrophilic aromatic substitution reactions where a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzene ring with the aforementioned groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, it might participate in further Friedel-Crafts reactions, or other reactions typical for aromatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Aromatic amines like aniline are generally weak bases, and their basicity can be affected by substituents on the benzene ring .Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
4-(Benzyloxy)-N-(3-methylbenzyl)aniline and related compounds have been studied for their crystal structures and vibrational properties. For example, Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They also performed DFT and TD-DFT calculations for a comprehensive analysis of spectroscopic data, molecular electrostatic potential, and other electronic properties (Wu et al., 2021).
Biological Activities
A compound structurally related to this compound, namely 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, has been identified as a potent inhibitor of Mycobacterium tuberculosis. The structural features crucial for this inhibitory activity, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring, were outlined by Asquith et al. (2019), highlighting the potential of such compounds in medicinal chemistry (Asquith et al., 2019).
Nonlinear Optical Properties
The derivatives of benzylideneaniline, which are structurally related to this compound, have been studied for their nonlinear optical properties. For instance, John et al. (2018) investigated the structural and non-linear optical properties of 4-methyl-(2-nitrobenzylidene)aniline using various spectroscopic techniques and computational methods. They discovered that this compound exhibits antibacterial activity and has the potential for optical limiting applications due to its nonlinear optical properties (John et al., 2018).
Self-Assembly and Supramolecular Behavior
Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline, a compound similar to this compound, in the synthesis and structural behavior of new dendritic melamines. Their research demonstrated the influence of dendritic construction on the ability of dendrimers to self-organize in solution and to self-assemble in the solid state, revealing important insights into the supramolecular behavior of these compounds (Morar et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-17-6-5-9-19(14-17)15-22-20-10-12-21(13-11-20)23-16-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASAWNICXGDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline](/img/structure/B1385375.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)

![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-2,5-dimethylaniline](/img/structure/B1385385.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)